乙基炔诺酮

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Ethylestrenol plays a significant role in biochemical reactions as an agonist of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It has strong anabolic effects relative to its androgenic effects and also exhibits strong progestogenic properties . Ethylestrenol interacts with various enzymes and proteins, including the androgen receptor, to exert its effects. The nature of these interactions involves binding to the receptor, which then influences gene expression and protein synthesis .

Cellular Effects

Ethylestrenol affects various types of cells and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound promotes muscle growth and weight gain by enhancing protein synthesis and reducing protein breakdown . Additionally, ethylestrenol has been shown to have progestogenic effects, which can influence reproductive tissues and functions .

Molecular Mechanism

The molecular mechanism of ethylestrenol involves its conversion to norethandrolone, its active metabolite . As an agonist of the androgen receptor, ethylestrenol binds to the receptor, leading to its activation . This activation results in the modulation of gene expression, particularly genes involved in muscle growth and protein synthesis . Ethylestrenol also exhibits progestogenic activity, which further influences gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylestrenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that ethylestrenol can cause liver damage and other adverse effects with prolonged use . The temporal effects of ethylestrenol also depend on its dosage and the duration of exposure .

Dosage Effects in Animal Models

The effects of ethylestrenol vary with different dosages in animal models. At lower doses, ethylestrenol promotes muscle growth and weight gain without significant adverse effects . At higher doses, the compound can cause toxic effects, including liver damage and symptoms of masculinization such as acne, increased hair growth, and voice changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ethylestrenol is involved in several metabolic pathways, primarily through its conversion to norethandrolone . This conversion is facilitated by enzymes in the liver, where ethylestrenol undergoes metabolic transformations . The active metabolite, norethandrolone, then exerts its effects by interacting with androgen receptors and influencing metabolic processes . Ethylestrenol’s metabolism also involves interactions with various cofactors and enzymes that regulate its activity and clearance from the body .

Transport and Distribution

Within cells and tissues, ethylestrenol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, such as muscle and liver . The distribution of ethylestrenol is generally uneven due to differences in blood perfusion, tissue binding, and cell membrane permeability .

Subcellular Localization

Ethylestrenol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound primarily localizes in the cytoplasm and nucleus, where it interacts with androgen receptors to exert its effects . These interactions are crucial for the regulation of gene expression and cellular functions associated with ethylestrenol’s anabolic and progestogenic activities .

准备方法

乙基炔诺醇由天然存在的雄激素类固醇雄烯醇酮合成。 合成路线包括在 17α 位对雄烯醇酮进行乙基化 . 反应条件通常包括使用乙基化试剂和催化剂来促进乙基基团添加到雄烯醇酮分子中 . 工业生产方法可能涉及大型化学反应器和纯化过程,以确保最终产品的纯度和质量 .

化学反应分析

乙基炔诺醇会经历各种化学反应,包括:

这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及促进取代反应的各种催化剂 . 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

相似化合物的比较

乙基炔诺醇与其他雄激素类固醇类似,例如雄烯醇酮、睾酮和甲睾酮 . 它具有使其与这些化合物区别开来的独特特性:

属性

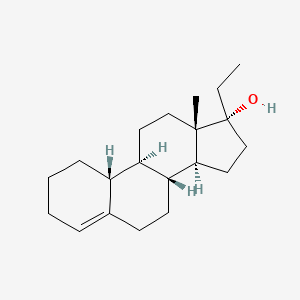

IUPAC Name |

17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXRBFRFYPMWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859559 | |

| Record name | 19-Norpregn-4-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Details | Thomson.Micromedex. Drug Information for the Health Care Professional. 25th ed. Volume 1. Plus Updates. Content Reviewed by the United States Pharmacopeial Convention, Inc. Greenwood Village, CO. 2005., p. 141 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO CREAMY WHITE | |

CAS No. |

965-90-2 | |

| Record name | ethylestrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-78 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

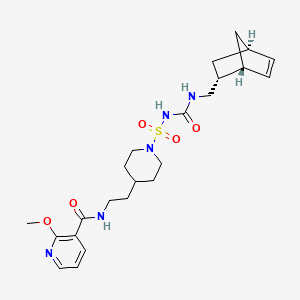

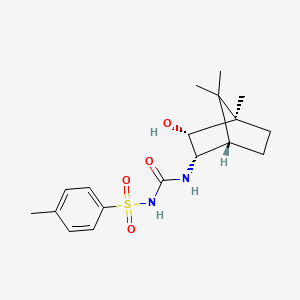

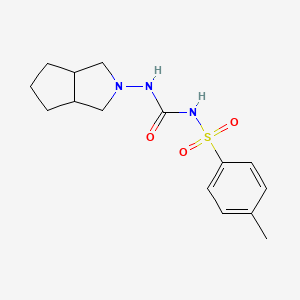

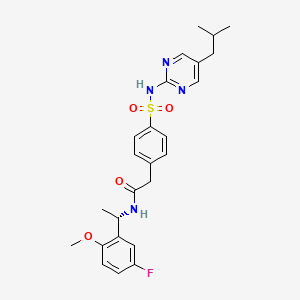

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

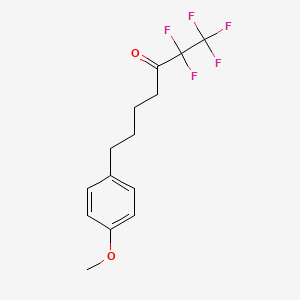

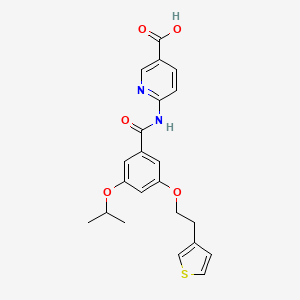

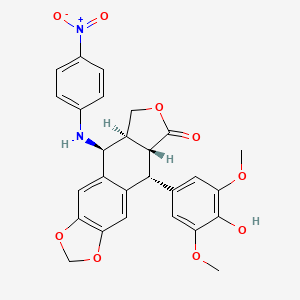

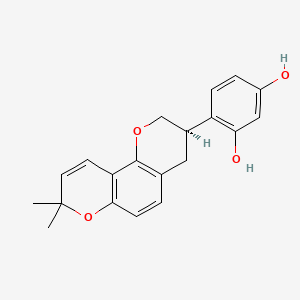

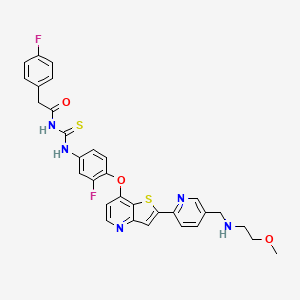

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(2-methylphenyl)-5-(pyridine-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671566.png)